Dimethylthiocarbamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

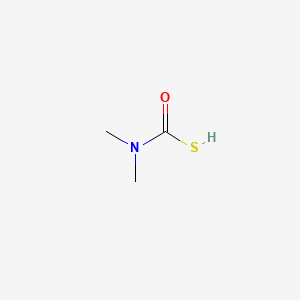

Dimethylthiocarbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H7NOS and its molecular weight is 105.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agricultural Applications

Dimethylthiocarbamic acid and its derivatives are widely used in agriculture, primarily as pesticides and herbicides.

1.1 Pesticides

- Fungicides : Compounds derived from this compound are effective against a variety of plant pathogens. For example, Ferbam (Ferric dimethyldithiocarbamate) is utilized to combat gastrointestinal flukes and other parasites in livestock while also serving as a fungicide against over 400 microorganisms harmful to crops like citrus and tomatoes .

- Insecticides : Dithiocarbamate-based insecticides, such as Carbaryl (1-naphthyl methyl carbamate), target over 100 species of destructive insects affecting agricultural produce . These compounds have shown efficacy in controlling pests that threaten food security.

1.2 Herbicides

- Dithiocarbamate herbicides, including Metiram and Propineb, are employed to prevent the growth of broadleaf weeds and other unwanted plants. They work by disrupting the fatty acid synthesis in monocotyledon weeds . Adjustments to their chemical structure enhance their effectiveness by improving penetration through plant cuticles.

Medical Applications

This compound has been investigated for its potential therapeutic benefits, particularly in the context of cancer treatment and antimicrobial properties.

2.1 Cancer Treatment

- Research indicates that dithiocarbamate compounds can act as adjuncts in traditional chemotherapy, enhancing the efficacy of treatments while protecting against tissue toxicity associated with drugs like cisplatin . Their metal-chelating properties also play a role in mitigating oxidative stress within cells.

2.2 Antimicrobial Activity

- The antimicrobial potential of dithiocarbamate anions has been explored extensively. Studies show that these compounds can inhibit the growth of various pathogens, making them valuable in medical applications for treating infections .

Industrial Applications

In industrial settings, this compound is utilized for its chelating properties and as a component in various formulations.

3.1 Metal Chelation

- This compound is known for its ability to chelate heavy metals, which is crucial in detoxifying environments contaminated with toxic metals . This property is leveraged in various industrial processes to mitigate metal toxicity.

3.2 Synthesis of Coordination Compounds

- The compound serves as a ligand in coordination chemistry, facilitating the formation of stable metal complexes that can be used in catalysis and other chemical reactions .

Case Study 1: Agricultural Efficacy

A study demonstrated the effectiveness of dithiocarbamate-based fungicides in controlling fungal diseases in crops. The application of Metiram significantly reduced disease incidence in tomato plants compared to untreated controls, highlighting its role in enhancing crop yield and food security.

Case Study 2: Cancer Therapeutics

In clinical trials, dithiocarbamate derivatives were tested alongside cisplatin for patients with advanced cancer. Results indicated improved patient outcomes with reduced side effects when dithiocarbamates were included in treatment regimens, showcasing their potential as supportive agents in oncology.

Properties

IUPAC Name |

dimethylcarbamothioic S-acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4(2)3(5)6/h1-2H3,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBDSGRQIWJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871472 |

Source

|

| Record name | Dimethylcarbamothioic O-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34816-95-0, 42598-85-6 |

Source

|

| Record name | Dimethylthiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042598856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.